10-bromo-3-(methylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
10-bromo-3-(methylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C17H12BrN5O3S and its molecular weight is 446.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.98442 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Chemistry and Antitumor Activity
Heterocyclic compounds, including triazine and triazepine derivatives, have been synthesized for potential antitumor activities. For instance, the synthesis of triazine and triazepine derivatives has been explored through the interaction with various reagents, leading to compounds with recorded antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (Badrey & Gomha, 2012).
Synthesis of Orally Active Compounds
The practical synthesis of compounds like CCR5 antagonists demonstrates the relevance of bromo-substituted heterocycles in developing orally active pharmaceutical agents. A specific method involved the synthesis of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, showcasing the utility of bromo-substituted compounds in medicinal chemistry (Ikemoto et al., 2005).
Novel Syntheses of Natural Products
The synthesis of natural products with specific skeletons, such as the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one structure, involves selective reductive cyclizations, highlighting the importance of bromo-substituted compounds in accessing bioactive natural product analogs (Kluge et al., 1995).
Luminescent Covalent-Organic Polymers
The synthesis of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives and small organic molecules underscores the application of bromo-substituted compounds in material science. These COPs exhibit high sensitivity and selectivity for nitroaromatic compounds, indicating their potential in security and environmental monitoring (Xiang & Cao, 2012).
Properties
IUPAC Name |
10-bromo-3-methylsulfanyl-6-(4-nitrophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O3S/c1-27-17-20-16-14(21-22-17)12-8-10(18)4-7-13(12)19-15(26-16)9-2-5-11(6-3-9)23(24)25/h2-8,15,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJGOEGRNMWAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-])N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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